Ethyl 4-bromo-3-fluoro-2-methylbenzoate
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Overview
Description
Ethyl 4-bromo-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-fluoro-2-methylbenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the bromination and fluorination of 2-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions typically involve the use of bromine and a fluorinating agent, such as Selectfluor, under controlled temperature and solvent conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-fluoro-2-methylbenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The fluorine and methyl groups on the benzene ring can direct electrophiles to specific positions on the ring.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Ethyl 4-bromo-3-fluoro-2-methylbenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Biological Studies: As a probe or ligand in biochemical assays and studies.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-fluoro-2-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms .
Comparison with Similar Compounds
Ethyl 4-bromo-3-fluoro-2-methylbenzoate can be compared with similar compounds such as:
Ethyl 3-bromo-4-fluoro-2-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring.
Ethyl 4-chloro-3-fluoro-2-methylbenzoate: Chlorine instead of bromine, which may affect reactivity and biological activity.
Ethyl 4-bromo-3-chloro-2-methylbenzoate: Combination of bromine and chlorine substitutions.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the nature and position of the substituents on the benzene ring.
Properties
IUPAC Name |
ethyl 4-bromo-3-fluoro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOCJGDPLLHGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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